molecular formula C12H13BrN4OS B2749651 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole CAS No. 2415623-33-3

5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole

Cat. No.: B2749651
CAS No.: 2415623-33-3
M. Wt: 341.23
InChI Key: OWWCNPZMHGUVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole is a heterocyclic molecule featuring a thiazole core substituted with a methyl group at position 4 and an azetidine-1-carbonyl moiety linked via a pyrazole ring bearing a bromo substituent at position 4. This structure combines pharmacophoric elements common in bioactive molecules, including the thiazole ring (known for metabolic stability) , the azetidine group (a strained four-membered ring enhancing conformational rigidity), and the 4-bromopyrazole unit (a halogenated motif often associated with halogen bonding in target interactions) .

Properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4OS/c1-8-11(19-7-14-8)12(18)16-3-9(4-16)5-17-6-10(13)2-15-17/h2,6-7,9H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWCNPZMHGUVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole is a heterocyclic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. Its unique combination of a pyrazole moiety, azetidine ring, and thiazole structure suggests diverse pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Overview

The compound's structure can be broken down into three key components:

  • Pyrazole Ring : Known for its role in various biological activities.
  • Azetidine Ring : Contributes to the compound's ability to interact with biological targets.
  • Thiazole Ring : Often associated with antimicrobial and anticancer properties.

This structural complexity allows for a broad range of interactions with biological systems, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that compounds similar to 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole and thiazole rings have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus .

CompoundTarget BacteriaActivity
5-{3-(4-bromo-1H-pyrazol)}E. coliModerate
5-{3-(4-bromo-1H-pyrazol)}S. aureusHigh

Anticancer Activity

The anticancer potential of pyrazole derivatives has been documented extensively. Compounds with structural similarities have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Notably, certain pyrazole derivatives have demonstrated activity against breast cancer and leukemia cell lines.

The exact mechanism of action for 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. This interaction may alter enzymatic activity or gene expression profiles, leading to the desired biological effects .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrazole derivatives, a compound structurally related to 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole exhibited significant inhibition against Klebsiella pneumoniae. The study reported an IC50 value comparable to standard antibiotics .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of similar thiazole-containing compounds. Results indicated that these compounds could inhibit the growth of human cancer cell lines by inducing apoptosis via mitochondrial pathways . The findings suggest that the incorporation of both thiazole and pyrazole moieties enhances anticancer activity.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the azetidine and thiazole moieties may enhance the compound's ability to interact with biological targets associated with cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known for their effectiveness against a range of pathogens. In vitro studies have demonstrated that compounds with similar configurations can inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi. This suggests that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

Research indicates that pyrazole-based compounds can act as inhibitors of various enzymes linked to disease processes, including xanthine oxidase (XO), which is involved in uric acid production. Inhibiting this enzyme can be beneficial in treating conditions like gout. The specific structure of 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole may enhance its binding affinity to enzyme active sites compared to other pyrazole derivatives .

Synthesis Techniques

The synthesis of 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the azetidine ring : This is often achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the pyrazole moiety : This can be accomplished via condensation reactions between hydrazines and suitable carbonyl compounds.
  • Thiazole formation : The thiazole ring can be synthesized through cyclization involving sulfur-containing reagents.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to verify the chemical structure and assess the quality of the product.

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of pyrazole derivatives demonstrated that modifications at specific positions significantly influenced their anticancer activity. The study found that introducing an azetidine carbonyl group enhanced cytotoxicity against breast cancer cell lines when combined with doxorubicin, indicating a potential synergistic effect .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of pyrazole derivatives was screened for antimicrobial activity against common pathogens. The results revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that structural features such as halogen substitutions (e.g., bromine) play a critical role in enhancing bioactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and biological activities:

Compound Name / ID Molecular Weight Key Substituents Biological Activity Key Interactions References
Target Compound: 5-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole ~366.3* Azetidine-1-carbonyl, 4-bromopyrazole, 4-methylthiazole Not reported (theoretical) Halogen bonding (Br), H-bonding
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole (CAS 1525598-55-3) 278.55 Chloro-thiazole, 4-bromopyrazole Not reported Halogen bonding (Cl, Br)
Compound 4: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ~568.9 Chlorophenyl, fluorophenyl, triazolyl, dihydropyrazole Antimicrobial activity π-π stacking, halogen bonding
Compound 9c: N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide derivative ~529.4 4-Bromophenyl, triazole-acetamide, benzodiazolyl Docking studies (binding poses) Hydrophobic interactions
Compound I (): 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ~635.5 4-Bromophenyl, fluorophenyl, triazolyl, dihydropyrazole Structural studies Halogen bonding (Br, F)

*Estimated based on analogous structures.

Key Observations:

Azetidine vs. Chloro : The azetidine-1-carbonyl group in the target compound introduces conformational rigidity and additional hydrogen-bonding capacity compared to the chloro-substituted analog (CAS 1525598-55-3) .

Triazole vs. Azetidine : Compounds with triazole-acetamide linkages (e.g., 9c) exhibit distinct binding modes due to extended side chains, whereas the azetidine moiety may favor compact binding pockets .

Physicochemical and Crystallographic Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~366.3) compared to simpler analogs (e.g., 278.55 for CAS 1525598-55-3) suggests reduced solubility, which could influence bioavailability .
  • Crystal Packing : Isostructural chloro/bromo analogs (e.g., Compounds 4 and 5) exhibit similar triclinic (P¯1) symmetry but differ in intermolecular contacts due to halogen size (Br vs. Cl), affecting lattice stability .
  • Noncovalent Interactions: Hirshfeld surface analyses of brominated thiazoles (e.g., Compound I in ) reveal significant Br···π and C–H···Br interactions, which may stabilize crystal structures and influence drug-receptor binding .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the azetidine and pyrazole rings. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the azetidine carbonyl group to the thiazole ring .
  • Bromination : Introduction of bromine at the pyrazole 4-position via electrophilic substitution under controlled conditions (e.g., NBS in DMF) .
  • Methylation : Thiazole methyl groups are introduced using methyl iodide in basic media (e.g., K₂CO₃ in acetone) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while catalysts like Pd(PPh₃)₄ facilitate cross-coupling steps .

Validation : Confirm intermediate purity via TLC and HPLC, with final product characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry .

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for azetidine (δ 3.5–4.5 ppm), thiazole (δ 7.2–8.1 ppm), and pyrazole (δ 7.8–8.3 ppm) rings. Use DEPT-135 to distinguish CH₂/CH₃ groups .
    • IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Br bonds (550–600 cm⁻¹) .
  • X-ray Crystallography :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–295 K. Refinement via SHELXL (anisotropic displacement parameters, R-factor < 0.05) .
    • Validation : Check for twinning using PLATON and resolve disorder with OLEX2 .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

  • Anisotropic Displacement : Non-spherical electron density in the bromine atom requires SHELXL’s ANIS command for anisotropic refinement .
  • Twinning : For twinned crystals (common in thiazole derivatives), use TWIN/BASF commands in SHELXL and validate with Hooft/Y statistics .
  • Disorder : Resolve azetidine ring disorder via PART/SUMP constraints and DFT-geometry comparisons .
    Tools : WinGX for data integration and ORTEP for visualizing thermal ellipsoids .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition) using fluorescence polarization or ADP-Glo™ kits .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ calculation) with doxorubicin as a positive control .
    Data Interpretation : Compare dose-response curves and use GraphPad Prism for EC₅₀/IC₅₀ modeling .

Advanced: How to design molecular docking studies to predict binding modes of this compound with target proteins?

Methodological Answer:

  • Protein Preparation : Retrieve target structures (e.g., PDB ID 1M17) and optimize protonation states with AutoDockTools .
  • Ligand Parameterization : Assign Gasteiger charges and rotatable bonds to the compound using Open Babel .
  • Docking Protocol :
    • Grid Box : Center on active sites (e.g., ATP-binding pocket for kinases) with 60 × 60 × 60 Å dimensions.
    • Scoring : Use Lamarckian GA (50 runs, population size 150) in AutoDock Vina .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) and perform MD simulations (NAMD/GROMACS) for stability assessment .

Advanced: How to resolve contradictions between computational docking predictions and experimental binding data?

Methodological Answer:

  • Re-evaluate Force Fields : Test AMBER vs. CHARMM parameters for ligand flexibility .
  • Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
  • Experimental Cross-Validation :
    • SPR/SAR-by-NMR : Measure binding kinetics (ka/kd) and compare with docking scores .
    • Alanine Scanning : Mutate key residues (e.g., Lys72 in kinases) to assess docking-predicted interactions .

Advanced: How does substitution at the 4-bromo-1H-pyrazol-1-yl position influence structure-activity relationships (SAR)?

Methodological Answer:

  • Bromine vs. Other Halogens : Replace Br with Cl/F to modulate electron-withdrawing effects. Use Hammett σ values to correlate with activity .
  • Methylation Effects : Introduce methyl groups at pyrazole 3/5-positions to enhance lipophilicity (logP via ChemAxon) and blood-brain barrier penetration .
  • Biological Impact : Test derivatives in cell-based assays (e.g., IC₅₀ shifts >2-fold indicate critical SAR nodes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.